molecular formula C14H22 B14200869 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene CAS No. 848193-39-5

1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene

Cat. No.: B14200869
CAS No.: 848193-39-5
M. Wt: 190.32 g/mol
InChI Key: SJXINMCGKMERBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is a polycyclic hydrocarbon with a complex structure It is a saturated derivative of anthracene, which means it has additional hydrogen atoms compared to its parent compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene typically involves hydrogenation of anthracene. This process requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:

Anthracene+6H2This compound\text{Anthracene} + 6H_2 \rightarrow \text{this compound} Anthracene+6H2​→this compound

Industrial Production Methods

In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is monitored using various analytical techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid. The product of oxidation is often a ketone or carboxylic acid derivative.

    Reduction: Although the compound is already saturated, further reduction can be carried out under specific conditions to study its behavior.

    Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4), chromic acid (H_2CrO_4)

    Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

    Substitution: Sulfuric acid (H_2SO_4), sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their derivatives.

    Biology: The compound’s interactions with biological molecules are of interest in understanding its potential effects on living organisms.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, which is less saturated and has different chemical properties.

    1,2,3,4-Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms.

    Decahydroanthracene: Another saturated derivative with a different hydrogenation pattern.

Uniqueness

1,2,3,4,4A,5,6,7,8,8A,9,9A-Dodecahydroanthracene is unique due to its fully saturated structure, which imparts different chemical reactivity and stability compared to its less saturated counterparts. This makes it valuable for specific applications where stability and reactivity are crucial.

Properties

CAS No.

848193-39-5

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a,9,9a-dodecahydroanthracene

InChI

InChI=1S/C14H22/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9,11-12,14H,1-8,10H2

InChI Key

SJXINMCGKMERBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=C3CCCCC3CC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.